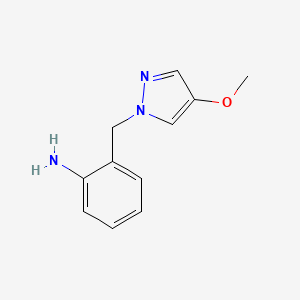
2,8-Bis(trifluoromethyl)-4-vinylquinoline
Overview
Description
2,8-Bis(trifluoromethyl)-4-vinylquinoline is a useful research compound. Its molecular formula is C13H7F6N and its molecular weight is 291.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 2,8-Bis(trifluoromethyl)-4-vinylquinoline are the enzymes of the protozoan parasite Trichomonas vaginalis . These enzymes include purine nucleoside phosphorylase, lactate dehydrogenase, triosephosphate isomerase, and thioredoxin reductase . These enzymes play crucial roles in the survival and proliferation of the parasite, making them ideal targets for antiparasitic drugs.
Mode of Action
This compound interacts with its targets by binding to the active sites of the aforementioned enzymes . This interaction inhibits the normal function of these enzymes, leading to a disruption in the metabolic processes of the parasite .
Biochemical Pathways
The inhibition of these enzymes disrupts several biochemical pathways within the parasite. For instance, the inhibition of purine nucleoside phosphorylase disrupts the purine salvage pathway, which is essential for the synthesis of DNA and RNA . Similarly, the inhibition of lactate dehydrogenase disrupts the glycolytic pathway, affecting the parasite’s energy production .
Pharmacokinetics
It is known that similar compounds, such as mefloquine, are extensively metabolized in the liver by the cyp3a4 enzyme . The main metabolite of mefloquine is 2,8-bis-trifluoromethyl-4-quinoline carboxylic acid, which is inactive against Plasmodium falciparum .
Result of Action
The result of the action of this compound is the reduction in the viability of the Trichomonas vaginalis trophozoites . For example, one of the derivatives of this compound, QDA-1, was found to completely reduce trophozoite viability at a concentration of 160 µM . It also increased reactive oxygen species production and lipid peroxidation after 24 hours of treatment .
Biochemical Analysis
Biochemical Properties
2,8-Bis(trifluoromethyl)-4-vinylquinoline plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. Studies have shown that this compound can bind to enzymes such as purine nucleoside phosphorylase, lactate dehydrogenase, triosephosphate isomerase, and thioredoxin reductase . These interactions often result in the modulation of enzyme activity, either inhibiting or activating specific biochemical pathways. For instance, the binding of this compound to thioredoxin reductase can lead to increased oxidative stress within cells, influencing various cellular processes .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving Trichomonas vaginalis, this compound was found to inhibit cell growth and increase reactive oxygen species production . These effects suggest that the compound can disrupt normal cellular functions, potentially leading to cell death or altered metabolic states.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to bind to enzymes such as lactate dehydrogenase and thioredoxin reductase highlights its role in enzyme inhibition and activation . These interactions can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function. For instance, the inhibition of thioredoxin reductase by this compound can result in increased oxidative stress, which may trigger a cascade of molecular events leading to cell damage or apoptosis .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. Over time, the compound has been shown to maintain its activity, although some degradation may occur under certain conditions . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and function, highlighting the importance of monitoring its effects over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Lower doses of the compound have been associated with minimal adverse effects, while higher doses can lead to toxicity and significant physiological changes . Studies have identified threshold effects, where specific dosages result in noticeable biochemical and cellular alterations. For instance, high doses of this compound have been linked to increased oxidative stress and potential cytotoxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with enzymes such as lactate dehydrogenase and thioredoxin reductase suggests its role in modulating key metabolic processes . These interactions can influence the overall metabolic state of cells, potentially leading to altered energy production and utilization.
Properties
IUPAC Name |
4-ethenyl-2,8-bis(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F6N/c1-2-7-6-10(13(17,18)19)20-11-8(7)4-3-5-9(11)12(14,15)16/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQUOKZRJAVFGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=NC2=C1C=CC=C2C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653645 | |
| Record name | 4-Ethenyl-2,8-bis(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031928-53-6 | |
| Record name | 4-Ethenyl-2,8-bis(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure determination of 2,8-Bis(trifluoromethyl)-4-vinylquinoline?
A1: Determining the crystal structure of this compound provides valuable insights into the three-dimensional arrangement of its atoms. This information is crucial for understanding its molecular interactions and properties. The study revealed that this compound crystallizes in the monoclinic space group P21/c and exhibits intermolecular C–H···F hydrogen bonds and halogen-halogen type I interactions []. These findings contribute to a deeper understanding of its solid-state behavior, which can be relevant for further development and applications, particularly in the context of its role as a key intermediate in the synthesis of antimalarial agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Methoxyphenyl)sulfanyl]propanenitrile](/img/structure/B1416354.png)
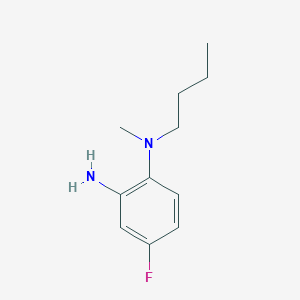
![2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid](/img/structure/B1416357.png)
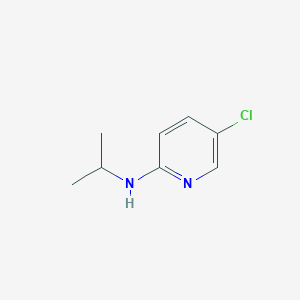

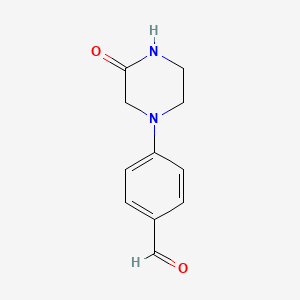


amine](/img/structure/B1416371.png)
![3-[(4-Methoxyphenyl)methoxy]propan-1-amine](/img/structure/B1416372.png)
![4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1416374.png)
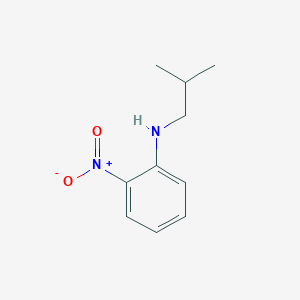
![[6-(4-Prop-2-ynylcarbamoyl-butyrylamino)-hexyl]-carbamic acid tert-butyl ester](/img/structure/B1416376.png)
